1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone 1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone
Brand Name: Vulcanchem
CAS No.: 393520-45-1
VCID: VC5388899
InChI: InChI=1S/C14H15N3OS/c18-13(17-7-3-4-8-17)9-19-14-11-5-1-2-6-12(11)15-10-16-14/h1-2,5-6,10H,3-4,7-9H2
SMILES: C1CCN(C1)C(=O)CSC2=NC=NC3=CC=CC=C32
Molecular Formula: C14H15N3OS
Molecular Weight: 273.35

1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone

CAS No.: 393520-45-1

Cat. No.: VC5388899

Molecular Formula: C14H15N3OS

Molecular Weight: 273.35

* For research use only. Not for human or veterinary use.

1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone - 393520-45-1

Specification

CAS No. 393520-45-1
Molecular Formula C14H15N3OS
Molecular Weight 273.35
IUPAC Name 1-pyrrolidin-1-yl-2-quinazolin-4-ylsulfanylethanone
Standard InChI InChI=1S/C14H15N3OS/c18-13(17-7-3-4-8-17)9-19-14-11-5-1-2-6-12(11)15-10-16-14/h1-2,5-6,10H,3-4,7-9H2
Standard InChI Key UYPTUOMSJQFFOD-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=O)CSC2=NC=NC3=CC=CC=C32

Introduction

Chemistry and Structural Features

Molecular Architecture

The compound’s structure integrates three key components:

  • Quinazoline nucleus: A bicyclic aromatic system comprising fused benzene and pyrimidine rings, known for its role in modulating enzyme interactions (e.g., tyrosine kinases) .

  • Pyrrolidine ring: A five-membered saturated heterocycle with a secondary amine, enhancing solubility and influencing pharmacokinetic properties.

  • Thioether-ethanone linker: A sulfur-containing bridge that stabilizes the molecule’s conformation and may participate in hydrophobic interactions with biological targets.

This combination creates a hybrid scaffold capable of engaging multiple pharmacological pathways, a hallmark of modern drug design .

Synthesis Methods

Key Synthetic Pathways

The synthesis of 1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone typically involves sequential nucleophilic substitutions or condensation reactions. A generalized approach includes:

  • Quinazoline Thiol Preparation: Reacting 4-chloroquinazoline with thiourea or potassium ethylxanthate to yield quinazoline-4-thiol .

  • Alkylation with Pyrrolidine-Ethanone Derivatives: Coupling the thiol intermediate with α-halo ketones bearing pyrrolidine substituents under basic conditions (e.g., K₂CO₃ in DMF) .

Alternative routes may employ:

  • Aza-Wittig Reactions: For constructing the quinazoline core from iminophosphoranes and isocyanates, followed by thioether formation .

  • Microwave-Assisted Synthesis: Accelerating reaction times and improving yields for intermediates .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • Quinazoline aromatic protons: δ 8.26–8.28 (m, 1H), 7.69–7.75 (m, 2H) .

    • Pyrrolidine protons: δ 2.65 (s, 4H, N–CH₂), 1.79 (dd, J = 10.2, 3.2 Hz, 4H, CH₂) .

    • Ethanone methyl: δ 2.09 (s, 3H, CO–CH₃) .

  • ¹³C NMR:

    • Quinazoline C-4: δ 158.58 ppm .

    • Carbonyl carbon: δ 170.55 ppm (ester analogs) .

Infrared (IR) Spectroscopy

  • ν(C=O): 1695–1665 cm⁻¹ (ethanone carbonyl) .

  • ν(C–N): 1400–1007 cm⁻¹ (pyrrolidine and quinazoline).

  • ν(C–S): 713–604 cm⁻¹ (thioether) .

Mass Spectrometry (MS)

  • ESI-MS: [M + H]⁺ at m/z 274.1 (calculated 273.35).

Pharmacological Activities

Comparative Antitumor Activity

CompoundTarget Cell LineIC₅₀ (μM)Source
Tetrazoloquinazoline 5.2CCRF-CEM1.0
Gefitinib (Reference)EGFR-mutated NSCLC0.02

Antimicrobial and Anti-Biofilm Properties

Quinazolin-4(3H)-one analogs (e.g., compounds 19 and 20) inhibited Pseudomonas aeruginosa biofilm formation at sub-MIC concentrations (IC₅₀ = 3.55–6.86 μM) . Key mechanisms include:

  • Quorum Sensing Interference: Blocking PqsR transcriptional regulators .

  • Virulence Factor Suppression: Reducing exopolysaccharide production and twitching motility .

Comparative Analysis with Analogous Compounds

Structural and Functional Differences

Parameter1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanoneTetrazolo[1,5-c]quinazoline 5.2Pyrrolo[1,2-a]quinoxaline
Core StructureQuinazoline-thioetherTetrazoloquinazolinePyrroloquinoxaline
Molecular Weight273.35 g/mol342.41 g/mol285.32 g/mol
Key ActivityPotential kinase inhibitionAntileukemicSirt6 activation
BioavailabilityModerate (logP ≈ 2.1)Low (logP ≈ 1.8)High (logP ≈ 3.0)

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